5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole
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Overview
Description
5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a triazole ring, and a tetrazole ring, making it an interesting subject for various chemical and pharmaceutical studies. The presence of these heterocyclic rings imparts significant biological and chemical properties to the compound, making it a potential candidate for various applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting nitriles with sodium azide under acidic conditions.
Coupling Reactions: The final step involves coupling the furan, triazole, and tetrazole rings through a series of nucleophilic substitution reactions and condensation reactions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole or tetrazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Furanones, oxidized triazole derivatives.
Reduction Products: Dihydro derivatives of triazole and tetrazole.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or inflammatory pathways.
Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of microbial cell membranes, and modulation of signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furanones and nitrofurans.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole.
Tetrazole Derivatives: Compounds containing the tetrazole ring, such as losartan and candesartan.
Uniqueness
5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole is unique due to the combination of three different heterocyclic rings in its structure, which imparts a wide range of chemical and biological properties
Properties
IUPAC Name |
5-[[4-benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-2-10-25-16(19-22-23-25)13-27-18-21-20-17(15-9-6-11-26-15)24(18)12-14-7-4-3-5-8-14/h3-9,11H,2,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEJBUGNQYEJBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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